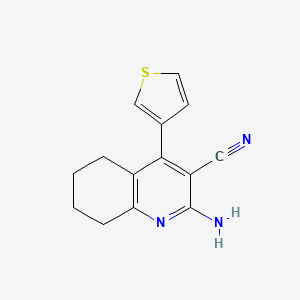

2-amino-4-(3-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives involves various strategies, including condensation reactions and cyclization processes. A related compound, 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, was synthesized and characterized using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy, highlighting the utility of these techniques in confirming the structure of quinoline derivatives (Fatma, Bishnoi, & Verma, 2015).

Molecular Structure Analysis

The molecular structure and geometry of quinoline derivatives can be analyzed through various spectroscopic and computational methods. The same study by Fatma et al. (2015) employed DFT calculations to explore the electronic properties and composition, revealing insights into the nonlinear optical behavior and reactive sites of the molecule, indicative of the complex interactions and stability of these compounds.

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including heterocyclization, which leads to the formation of novel compounds with potential biological activities. For example, the utilization of precursors like 2-aminoprop-1-ene-1,1,3-tricarbonitrile in reactions affords quinoline, furan, and thiophene derivatives, showcasing the versatility and reactivity of these molecules (Mohareb, Fleita, & Sakka, 2011).

Physical Properties Analysis

Quinoline derivatives exhibit distinct physical properties, such as crystallinity and thermal stability, which are crucial for their applications. The structural and optical properties of related quinoline derivatives have been studied, revealing that these compounds can form polycrystalline or nanocrystalline structures with unique optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their molecular structure, including electron distribution and bond formation capabilities. Studies have highlighted their reactivity towards electron-poor olefins and acetylenes, demonstrating the potential for creating a wide range of chemically diverse and complex molecules (Al-Omran, Khalik, Al-Awadhi, & Elnagdi, 1996).

Applications De Recherche Scientifique

Photovoltaic Properties

2-Amino-4-(3-Thienyl)-5,6,7,8-Tetrahydro-3-Quinolinecarbonitrile derivatives have been explored for their photovoltaic properties. Studies have shown that films of these derivatives demonstrate significant rectification behavior and photovoltaic properties under both dark and illuminated conditions, suggesting their potential application in photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing new heterocyclic compounds using 2-Amino-4-(3-Thienyl)-5,6,7,8-Tetrahydro-3-Quinolinecarbonitrile as a precursor. These efforts have led to the creation of diverse and structurally complex molecules, including tetracyclic and hexacyclic compounds, which may have potential applications in various chemical and pharmaceutical fields (Mekheimer et al., 2005).

Optical and Structural Analysis

The optical and structural properties of thin films made from 2-Amino-4-(3-Thienyl)-5,6,7,8-Tetrahydro-3-Quinolinecarbonitrile derivatives have been studied extensively. These studies include analyzing absorption parameters, molar extinction coefficient, and the type of electron transition, which are crucial for understanding the materials' potential in optical and electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Quantum Chemical Studies

Quantum chemical studies have been conducted on 2-Amino-4-(3-Thienyl)-5,6,7,8-Tetrahydro-3-Quinolinecarbonitrile derivatives to understand their molecular geometry, natural bond orbital analysis, and nonlinear optical behavior. These studies are essential for predicting the reactivity and properties of these compounds in various chemical processes (Fatma, Bishnoi, & Verma, 2015).

Corrosion Inhibition

Some derivatives of 2-Amino-4-(3-Thienyl)-5,6,7,8-Tetrahydro-3-Quinolinecarbonitrile have been studied as potential corrosion inhibitors. Their effectiveness in protecting metals like mild steel in acidic environments has been investigated, with promising results indicating potential industrial applications (Singh, Srivastava, & Quraishi, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-4-thiophen-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c15-7-11-13(9-5-6-18-8-9)10-3-1-2-4-12(10)17-14(11)16/h5-6,8H,1-4H2,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGMGZIRIFQXDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-thiophen-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)